molecular formula C11H10F2N2S B13029571 5-(4-(Difluoromethyl)benzyl)thiazol-2-amine

5-(4-(Difluoromethyl)benzyl)thiazol-2-amine

Cat. No.: B13029571
M. Wt: 240.27 g/mol
InChI Key: SLXYYIAYMHNALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Difluoromethyl)benzyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 5-(4-(Difluoromethyl)benzyl)thiazol-2-amine typically involves the reaction of 4-(Difluoromethyl)benzyl bromide with thiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(4-(Difluoromethyl)benzyl)thiazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

5-(4-(Difluoromethyl)benzyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for the development of new drugs.

    Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-(Difluoromethyl)benzyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar compounds to 5-(4-(Difluoromethyl)benzyl)thiazol-2-amine include:

The uniqueness of this compound lies in its difluoromethyl group, which can enhance its biological activity and stability compared to other similar compounds.

Properties

Molecular Formula

C11H10F2N2S

Molecular Weight

240.27 g/mol

IUPAC Name

5-[[4-(difluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10F2N2S/c12-10(13)8-3-1-7(2-4-8)5-9-6-15-11(14)16-9/h1-4,6,10H,5H2,(H2,14,15)

InChI Key

SLXYYIAYMHNALV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.